molecular formula C12H8Br2O4S B12005977 2,2'-Sulfonylbis(4-bromophenol) CAS No. 5336-23-2

2,2'-Sulfonylbis(4-bromophenol)

Katalognummer: B12005977
CAS-Nummer: 5336-23-2
Molekulargewicht: 408.06 g/mol
InChI-Schlüssel: NZPRBTZJWXINLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Sulfonylbis(4-bromophenol) is an organic compound with the molecular formula C12H8Br2O4S and a molecular weight of 408.067 g/mol . This compound is characterized by the presence of two bromophenol groups linked by a sulfonyl group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis(4-bromophenol) typically involves the reaction of 4-bromophenol with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds as follows:

    Step 1: 4-bromophenol is dissolved in an appropriate solvent, such as dichloromethane.

    Step 2: Sulfuryl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: The reaction mixture is stirred for several hours, allowing the formation of the sulfonyl linkage between the bromophenol molecules.

    Step 4: The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Sulfonylbis(4-bromophenol) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Sulfonylbis(4-bromophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base catalysts like NaOH).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-Sulfonylbis(4-bromophenol) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,2’-Sulfonylbis(4-bromophenol) exerts its effects involves the interaction of its bromophenol groups with target molecules. The sulfonyl group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalysis and inhibition processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

    2,2’-Sulfonylbis(4-chlorophenol): Similar structure but with chlorine atoms instead of bromine.

    2,2’-Sulfonylbis(4-fluorophenol): Contains fluorine atoms instead of bromine.

    2,2’-Sulfonylbis(4-iodophenol): Contains iodine atoms instead of bromine.

Uniqueness: 2,2’-Sulfonylbis(4-bromophenol) is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its halogenated analogs. The bromine atoms enhance the compound’s ability to participate in substitution reactions and increase its overall stability .

Eigenschaften

CAS-Nummer

5336-23-2

Molekularformel

C12H8Br2O4S

Molekulargewicht

408.06 g/mol

IUPAC-Name

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H8Br2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI-Schlüssel

NZPRBTZJWXINLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.